molecular formula C21H23N3O4S2 B3004991 Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252863-91-4

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B3004991
CAS No.: 1252863-91-4
M. Wt: 445.55
InChI Key: CDVNRBMLWSJIBV-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidine derivative featuring a butyl substituent at position 3, a sulfanyl acetyl linker, and an ethyl benzoate moiety. This article compares these analogs to infer trends in synthesis, stability, and activity.

Properties

IUPAC Name

ethyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-5-11-24-19(26)18-16(10-12-29-18)23-21(24)30-13-17(25)22-15-9-7-6-8-14(15)20(27)28-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNRBMLWSJIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound belonging to the thienopyrimidine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.37 g/mol
  • CAS Number : 1326850-42-3

This compound exhibits biological activity primarily through its interaction with various molecular targets. The thienopyrimidine core may inhibit specific enzymes and modulate signaling pathways associated with inflammation and cancer cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
  • Cell Signaling Modulation : It can alter pathways related to apoptosis and cell survival.

Anticancer Properties

Recent studies have indicated that compounds in the thienopyrimidine class exhibit significant anticancer activity. For instance:

  • A related compound demonstrated anti-proliferative effects on human promyelocytic leukemia (HL-60) cells by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound may similarly affect cancer cell lines.

Antimicrobial Activity

Thienopyrimidine derivatives are also noted for their antimicrobial properties. The presence of sulfur and nitrogen in the structure enhances their ability to interact with microbial enzymes or receptors.

Case Studies

  • Study on Apoptosis Induction :
    • A study found that derivatives similar to ethyl 2-anilino-4-oxo compounds induced apoptosis in HL-60 cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial dysfunction . This mechanism could be applicable to this compound.
  • In Vivo Studies :
    • Preliminary in vivo studies are necessary to assess the therapeutic potential and toxicity profiles of this compound in animal models.

Data Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HL-60 cells
AntimicrobialPotential antimicrobial effects
Enzyme InhibitionInhibits specific enzymes related to cancer proliferation

Scientific Research Applications

Structural Features

The compound features a thienopyrimidine core, characterized by:

  • A fused ring system containing sulfur and nitrogen.
  • Functional groups that enhance its reactivity and biological activity.

Chemistry

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : Utilized in the development of derivatives with tailored properties.
  • Model Compound Studies : Acts as a model for investigating reaction mechanisms involving thienopyrimidine derivatives.

Biology

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Potential to inhibit viral replication, making it a candidate for antiviral drug development.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Medicine

The compound is explored for its therapeutic potential:

  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : As a precursor for specialty chemicals used in coatings and polymers.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrimidine ring, linker groups, and aromatic systems. These modifications influence properties such as melting points, solubility, and lipophilicity:

Compound Name & Source Substituents (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Activity/Notes
Ethyl 4-[({[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate (4k, ) 3,5-dimethyl; 6-benzimidazolyl 78 208–209 ~539* Antimicrobial activity
Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-... () 3-allyl; 5-phenyl; 6-methyl N/A N/A 615.81 No activity data
Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-... () 5,6-dimethyl; 3-phenyl; 5-phenyl N/A N/A 539.70 Commercial availability noted
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1, ) 7-phenyl; 3-H (unsubstituted) N/A N/A 465.54 Structural analog; no activity data

*Molecular weight estimated based on formula.

Key Observations :

  • Melting Points : Analogs with polar groups (e.g., benzimidazolyl in 4k) exhibit higher melting points (~208°C) due to increased crystallinity and hydrogen bonding .
  • Synthesis Yields: Yields for analogs range from 72–83%, suggesting efficient synthetic routes for thienopyrimidine derivatives .

Computational and Analytical Insights

  • Structural Analysis : Tools like SHELX () and AutoDock () are widely used for crystallographic refinement and molecular docking, respectively. These methods could elucidate the target compound’s binding modes in enzymatic assays .
  • LC-MS and NMR : Standard characterization techniques (e.g., 1H/13C NMR, LC-MS) confirm the purity and identity of analogs, as seen in .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can verify the presence of the butyl side chain (δ ~0.8–1.5 ppm for CH3_3/CH2_2) and the thioether linkage (δ ~3.5–4.0 ppm for S-CH2_2) .
  • X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement of the thieno[3,2-d]pyrimidinone ring and confirms intramolecular hydrogen bonding between the amide and ester groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C21_{21}H23_{23}N3_{3}O4_{4}S2_{2}) with <2 ppm error.

How should researchers address discrepancies in experimental data related to the compound’s biological activity or chemical properties across studies?

Methodological Answer :
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, temperature). A meta-analysis framework is recommended:

Standardize Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility.

Cross-Validation : Compare results across orthogonal techniques (e.g., UV-Vis vs. fluorescence spectroscopy for binding affinity).

Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables .

Computational Replication : Use molecular docking or MD simulations to verify biological interactions under reported experimental conditions .

What methodologies are employed to elucidate reaction mechanisms involving the thioether linkage under varying pH conditions?

Q. Methodological Answer :

  • Kinetic Studies : Monitor reaction rates via stopped-flow spectroscopy at pH 2–12 to identify acid/base-catalyzed pathways.
  • Isotopic Labeling : Use 18^{18}O or 34^{34}S isotopes to track bond cleavage in the thioether group during hydrolysis.
  • Computational Modeling : Transition state searches (e.g., Nudged Elastic Band method) predict pH-dependent activation energies for sulfanyl-acetyl bond cleavage .
  • In Situ Spectroscopy : Raman or IR spectroscopy captures transient intermediates (e.g., sulfenic acids) in aqueous vs. non-aqueous media.

How can researchers design experiments to assess the compound’s potential as a kinase inhibitor in biochemical assays?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50_{50} values against recombinant kinases (e.g., EGFR, VEGFR).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified butyl or sulfanyl groups and correlate changes with inhibitory potency.
  • Molecular Dynamics (MD) Simulations : Simulate binding poses of the compound in kinase active sites (e.g., ATP-binding pockets) to guide mutagenesis studies .

What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Q. Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA-3 with hexane:isopropanol gradients for enantiomeric resolution.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to separate diastereomeric salts .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to exploit differences in enantiomer mobility.

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